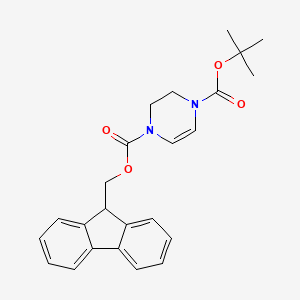

![molecular formula C14H7ClN4O2S2 B2549709 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 865288-23-9](/img/structure/B2549709.png)

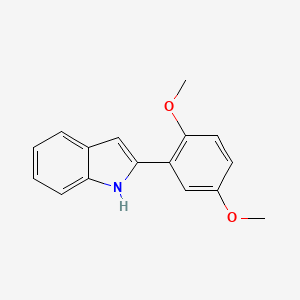

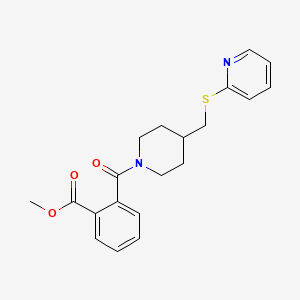

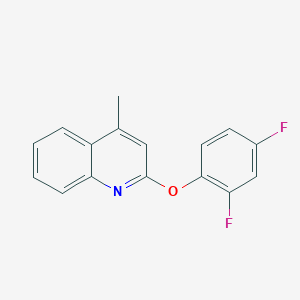

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

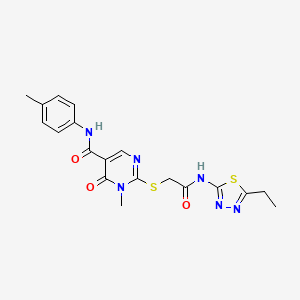

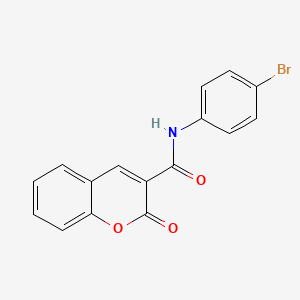

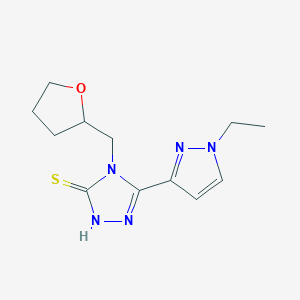

The compound N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential antimicrobial properties, as suggested by studies on similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the formation of 1,3,4-oxadiazole rings from carbohydrazide precursors. For instance, in one study, 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol was synthesized from 3-chloro-1-benzothiophene-2-carbohydrazide, which was then used to create various derivatives through condensation reactions with different aromatic aldehydes . Although the exact synthesis route for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple heterocyclic rings that include nitrogen and sulfur atoms. These structures are confirmed through spectral data such as IR, 1H NMR, 13C NMR, and Mass spectra . The presence of the 1,3,4-oxadiazole ring is a common feature in these molecules, which is known to contribute to their biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions to form different compounds with potential biological activities. For example, the condensation of 1,3,4-oxadiazole derivatives with chloroacetone can lead to the formation of compounds with a sulfanyl group, which can further react with aromatic aldehydes to form chalcones . These reactions are typically carried out in the presence of bases such as NaOH and solvents like ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens like chlorine can affect these properties and potentially enhance the antimicrobial activity of the compounds. The antimicrobial properties of these compounds have been investigated against a variety of bacterial and fungal strains, showing moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL in DMSO .

Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties

Studies on derivatives of benzothiazole and oxadiazole have highlighted their significant anticancer and antimicrobial activities. Compounds with structural similarities to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating moderate to excellent anticancer activities. These derivatives showed higher anticancer activities than reference drugs in some cases, indicating their potential as therapeutic agents (Ravinaik et al., 2021). Furthermore, similar compounds have been explored for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal strains, suggesting their utility in combating infectious diseases (Naganagowda & Petsom, 2011).

Nematocidal Activity

Recent research has also unveiled the nematocidal properties of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These studies have led to the identification of compounds with promising nematocidal activities against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest management (Liu et al., 2022).

Synthetic Methodologies and Characterization

The synthetic methodologies for producing compounds within this chemical class involve various cyclization and condensation reactions, providing a framework for the development of novel derivatives with enhanced biological activities. Characterization of these compounds through spectral analysis and X-ray diffraction studies helps in understanding their structural and electronic configurations, which are crucial for their biological functions (Sharma et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O2S2/c15-10-6-5-9(22-10)12-18-19-14(21-12)17-11(20)13-16-7-3-1-2-4-8(7)23-13/h1-6H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUCCFJAOWBQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)